molecular formula C10H5N3 B14140575 1,2,4-Benzenetricarbonitrile, 5-methyl- CAS No. 88830-20-0

1,2,4-Benzenetricarbonitrile, 5-methyl-

Cat. No.: B14140575
CAS No.: 88830-20-0
M. Wt: 167.17 g/mol
InChI Key: ATTYYSSMJCWCJY-UHFFFAOYSA-N
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Description

1,2,4-Benzenetricarbonitrile, 5-methyl- is an organic compound with the molecular formula C10H5N3 It is a derivative of benzenetricarbonitrile, where a methyl group is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-Benzenetricarbonitrile, 5-methyl- typically involves the reaction of 5-methylisophthalic acid with a dehydrating agent such as thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with ammonia or a suitable amine to yield the desired nitrile compound. The reaction conditions often require controlled temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of 1,2,4-Benzenetricarbonitrile, 5-methyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is typically purified through recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

1,2,4-Benzenetricarbonitrile, 5-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile groups to primary amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

1,2,4-Benzenetricarbonitrile, 5-methyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2,4-Benzenetricarbonitrile, 5-methyl- involves its interaction with specific molecular targets. The nitrile groups can form hydrogen bonds or coordinate with metal ions, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trimethyl-1,3,5-benzenetricarbonitrile: Another derivative of benzenetricarbonitrile with three methyl groups.

    1,2,4,5-Tetracyanobenzene: A compound with four nitrile groups attached to the benzene ring.

Uniqueness

1,2,4-Benzenetricarbonitrile, 5-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

88830-20-0

Molecular Formula

C10H5N3

Molecular Weight

167.17 g/mol

IUPAC Name

5-methylbenzene-1,2,4-tricarbonitrile

InChI

InChI=1S/C10H5N3/c1-7-2-9(5-12)10(6-13)3-8(7)4-11/h2-3H,1H3

InChI Key

ATTYYSSMJCWCJY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C#N)C#N)C#N

Origin of Product

United States

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